molecular formula C17H19ClO3 B11087033 Ethyl 2-[(4-chlorophenyl)carbonyl]-2-methyl-3-(propan-2-ylidene)cyclopropanecarboxylate

Ethyl 2-[(4-chlorophenyl)carbonyl]-2-methyl-3-(propan-2-ylidene)cyclopropanecarboxylate

Cat. No.: B11087033
M. Wt: 306.8 g/mol
InChI Key: ONNCEAVOIAMVSY-UHFFFAOYSA-N
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Description

ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a chlorobenzoyl group, and an ethyl ester functional group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the cyclopropane intermediate in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol, using an acid catalyst to yield the ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorobenzoyl group to a benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under mild conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE can be compared with similar compounds, such as:

    Methyl 2-(4-chlorobenzoyl)-2-methyl-3-(1-methylethylidene)-1-cyclopropanecarboxylate: Similar structure but with a methyl ester group.

    Ethyl 2-(4-bromobenzoyl)-2-methyl-3-(1-methylethylidene)-1-cyclopropanecarboxylate: Similar structure but with a bromobenzoyl group instead of chlorobenzoyl.

    Ethyl 2-(4-chlorobenzoyl)-2-methyl-3-(1-methylethylidene)-1-cyclopropanecarboxamide: Similar structure but with an amide group instead of an ester.

Properties

Molecular Formula

C17H19ClO3

Molecular Weight

306.8 g/mol

IUPAC Name

ethyl 2-(4-chlorobenzoyl)-2-methyl-3-propan-2-ylidenecyclopropane-1-carboxylate

InChI

InChI=1S/C17H19ClO3/c1-5-21-16(20)14-13(10(2)3)17(14,4)15(19)11-6-8-12(18)9-7-11/h6-9,14H,5H2,1-4H3

InChI Key

ONNCEAVOIAMVSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=C(C)C)C1(C)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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